Zafirlukast p-Tolyl Isomer
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentyl N-[3-[[2-methoxy-4-[(4-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O6S/c1-20-8-13-26(14-9-20)41(37,38)33-30(35)22-11-10-21(29(17-22)39-3)16-23-19-34(2)28-15-12-24(18-27(23)28)32-31(36)40-25-6-4-5-7-25/h8-15,17-19,25H,4-7,16H2,1-3H3,(H,32,36)(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOQJZTUMKGZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655287 | |
| Record name | Cyclopentyl [3-({2-methoxy-4-[(4-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159195-70-6 | |
| Record name | Zafirlukast p-tolyl isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159195706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentyl [3-({2-methoxy-4-[(4-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZAFIRLUKAST P-TOLYL ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89NQ72CV3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Pathways of Zafirlukast P Tolyl Isomer Formation
Impurity Genesis during Zafirlukast (B1683622) Chemical Synthesis
The presence of the p-tolyl isomer of Zafirlukast is primarily attributed to impurities present in the starting materials used during its synthesis. researchgate.netresearchgate.net The manufacturing process of Zafirlukast typically involves the coupling of key intermediates, and the structural integrity of these precursors is paramount to the purity of the final active pharmaceutical ingredient (API). nih.govacs.org
Role of Condensation Reactions in Isomer Generation
A crucial step in the synthesis of Zafirlukast involves a condensation reaction. researchgate.net Specifically, the coupling of an indole-derived carboxylic acid intermediate with a sulfonamide is a key bond-forming step. nih.govacs.org The Zafirlukast molecule contains an o-tolylsulfonyl group. However, if the o-toluenesulfonamide (B73098) starting material is contaminated with its positional isomer, p-toluenesulfonamide (B41071), the condensation reaction will proceed with both isomers. researchgate.netresearchgate.net This results in the formation of both the intended Zafirlukast (ortho-isomer) and the Zafirlukast p-Tolyl Isomer (para-isomer). nih.govacgpubs.org The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N-dimethylaminopyridine (DMAP) facilitates this amide bond formation. researchgate.net
Formation through Degradation of Synthetic Intermediates
While the primary route for the formation of the p-tolyl isomer is through contamination of starting materials, the stability of synthetic intermediates is also a critical factor. Although less documented as a direct cause for the p-tolyl isomer, degradation of intermediates under certain reaction conditions can lead to a variety of impurities. For instance, hydrolysis of ester functionalities on intermediates can occur, leading to the formation of acid impurities which can then undergo unintended reactions. researchgate.net
Influence of Reaction Conditions and Reagent Purity on Isomer Profile
The profile of impurities in the final Zafirlukast product is significantly influenced by the reaction conditions and the purity of the reagents used. researchgate.net The presence of the p-tolyl isomer is a direct consequence of the purity of the o-toluenesulfonamide reagent. researchgate.net Therefore, stringent quality control of starting materials is essential to minimize the formation of this and other positional isomers. evitachem.com The reaction conditions, such as temperature, solvent, and the choice of coupling agents, can also impact the yield and purity of the final product, although their specific influence on the ratio of ortho to para isomers is not extensively detailed in the available literature. nih.govacs.org
Positional Isomerism (meta and para) in Zafirlukast and its Derivative Impurities
Positional isomerism is a key challenge in the synthesis of Zafirlukast, with the meta and para isomers being identified as potential impurities. nih.govoup.comresearchgate.net These isomers arise from the corresponding impurities in the toluenesulfonamide starting material. researchgate.netresearchgate.net The separation and quantification of these closely related compounds require sophisticated analytical techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govoup.com The resolution of these isomers is often sensitive to the pH of the mobile phase during chromatographic separation. oup.comresearchgate.net
The presence of these positional isomers, including the p-tolyl variant, necessitates their synthesis and characterization to be used as reference standards for analytical method development and validation. nih.gov This ensures that the final Zafirlukast drug substance meets the required purity specifications.
| Impurity Name | Structure | Source of Formation |
| Zafirlukast | {3-[2-Methoxy-4-(o -tolylsulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-acetic acid cyclopentyl ester | Intended product of synthesis |
| This compound | {3-[2-Methoxy-4-(p -tolylsulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-acetic acid cyclopentyl ester | Contamination of o-toluenesulfonamide with p-toluenesulfonamide |
| Zafirlukast m-Tolyl Isomer | {3-[2-Methoxy-4-(m -tolylsulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-acetic acid cyclopentyl ester | Contamination of o-toluenesulfonamide with m-toluenesulfonamide |
Isolation and Comprehensive Structural Elucidation of Zafirlukast P Tolyl Isomer
Advanced Separation Techniques for Isomer Isolation
The isolation of the zafirlukast (B1683622) p-tolyl isomer from the active pharmaceutical ingredient (API) and other impurities is a critical step for its characterization. Given the structural similarity between zafirlukast and its positional isomers, advanced chromatographic techniques are essential for achieving the necessary separation.
Preparative High-Performance Liquid Chromatography (HPLC) for Impurity Enrichment
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique used to isolate and purify specific compounds from a mixture. In the case of zafirlukast, preparative HPLC is employed to enrich the p-tolyl isomer from crude samples where it exists as a minor component. nih.govresearchgate.net
The process typically involves a reversed-phase HPLC system, which separates compounds based on their hydrophobicity. nih.govresearchgate.net The separation of zafirlukast and its isomers, including the p-tolyl variant, is often sensitive to the pH of the mobile phase. oup.com A common mobile phase consists of a gradient mixture of an aqueous buffer, such as ammonium (B1175870) formate (B1220265), and an organic solvent like acetonitrile (B52724). oup.com The use of volatile buffers is advantageous as it facilitates the removal of the mobile phase from the collected fractions, which is crucial for subsequent analysis.
The crude zafirlukast mixture is dissolved in a suitable solvent and injected onto a preparative HPLC column. As the mobile phase flows through the column, the different components of the mixture travel at different rates, leading to their separation. The fractions containing the enriched p-tolyl isomer are collected, and the solvent is evaporated to yield the isolated compound, which can then be subjected to further structural analysis. researchgate.net
Spectroscopic and Spectrometric Characterization Methodologies
Once the zafirlukast p-tolyl isomer has been isolated, a combination of spectroscopic and spectrometric techniques is used to confirm its identity and elucidate its detailed molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule.
One-dimensional NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, are fundamental for structural elucidation.
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.
¹³C NMR spectroscopy reveals the number of different types of carbon atoms and their electronic environments.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, which aids in the assignment of carbon signals.
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key structural fragments of the this compound.
| ¹H NMR Data | ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| ~2.3 | -CH₃ (tolyl) |
| ~3.8 | -OCH₃ |
| ~4.0 | -CH₂- |
| ~7.0-8.0 | Aromatic Protons |
| ~8.5 | -NH- (sulfonamide) |
| ~9.5 | -NH- (carbamate) |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Two-dimensional NMR experiments provide correlational information between different nuclei, which is crucial for assembling the complete molecular structure.
Correlation Spectroscopy (COSY) shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to identify spin systems within the molecule.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of the carbon atoms to which they are directly attached.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different molecular fragments.
By analyzing the correlations observed in these 2D NMR spectra, the precise connectivity of atoms in the this compound can be established, confirming the para-position of the methyl group on the tolyl ring.
| 2D NMR Correlation | Information Provided |
| COSY | Identifies neighboring protons in the cyclopentyl, indole (B1671886), and aromatic rings. |
| HSQC | Assigns protons to their directly attached carbon atoms. |
| HMBC | Confirms the connectivity between the tolyl group and the sulfonamide, and between the benzyl (B1604629) group and the indole ring. |
One-Dimensional (1D) NMR (e.g., 1H, 13C, DEPT)
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.
When coupled with liquid chromatography (LC-MS), it allows for the separation of compounds in a mixture followed by their immediate mass analysis. LC-MS is frequently used to determine the molecular weights of impurities in drug substances. nih.govresearchgate.net
For the this compound, the molecular formula is C₃₁H₃₃N₃O₆S, which corresponds to a molecular weight of 575.68 g/mol . fda.govscbt.com High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.
In a tandem mass spectrometry (MS/MS) experiment, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable information about the structure of the molecule. For instance, the MS/MS spectrum of zafirlukast shows a characteristic transition of m/z 574.2 → 462.1. nih.gov A similar fragmentation pattern would be expected for the p-tolyl isomer, with specific fragment ions confirming the structure of different parts of the molecule.
| Mass Spectrometry Data |
| Technique |
| LC-MS |
| HRMS |
| MS/MS |
By combining the data from these advanced separation and spectroscopic techniques, a comprehensive and unambiguous structural elucidation of the this compound can be achieved.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present in a molecule. For the this compound, IR spectroscopy serves to confirm the presence of key structural components, providing evidence that complements data from other analytical methods like NMR and mass spectrometry. researchgate.net The IR spectrum of the p-tolyl isomer is expected to show characteristic absorption bands corresponding to its constituent functional groups.
The structure of the this compound, N-[3-[[2-Methoxy-4-[[[(4-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester, contains several distinct functional groups. fda.gov These include the N-H bond of the carbamate (B1207046) and sulfonamide, the C=O groups of the carbamate and the amide, the sulfonyl group (S=O), the aromatic rings, the ether linkage (C-O-C), and the methyl and cyclopentyl alkyl groups.
The spectral data obtained for the synthesized isomer is compared with that of the isolated impurity to confirm their identity. researchgate.net The following table outlines the expected characteristic IR absorption frequencies for the primary functional groups within the this compound.
| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |
| N-H (Carbamate & Sulfonamide) | Stretching | 3400 - 3200 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=O (Carbamate) | Stretching | 1750 - 1700 |
| C=O (Amide) | Stretching | 1680 - 1630 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| S=O (Sulfonamide) | Asymmetric & Symmetric Stretching | 1350 - 1300 and 1170 - 1150 |
| C-O (Ether & Ester) | Stretching | 1275 - 1200 and 1150 - 1085 |
| C-N | Stretching | 1250 - 1020 |
This table presents generalized IR absorption data. Actual peak positions can vary based on the specific molecular environment.
Confirmatory Synthesis of this compound for Structural Validation
To unequivocally confirm the structure of an impurity isolated from a drug substance, it is a common practice in pharmaceutical analysis to perform a confirmatory synthesis. nih.gov This involves preparing the proposed structure through a defined chemical route and then comparing its analytical data (e.g., chromatographic retention time, NMR, IR, and MS spectra) with that of the isolated impurity. A perfect match provides definitive proof of the structure.
The synthesis of the this compound is accomplished to validate the structure assigned to the impurity found during the process development of Zafirlukast. researchgate.netresearchgate.net The synthetic route typically mirrors the final step of the Zafirlukast synthesis but utilizes the specific isomeric starting material.
The key reaction is a peptide-like coupling between the carboxylic acid intermediate, (4-((5-(cyclopentyloxycarbonylamino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid) (Compound 8 in some literature), and p-toluenesulfonamide (B41071) (Compound 13 ). researchgate.netresearchgate.net This reaction is facilitated by a coupling agent system, commonly dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP). researchgate.netresearchgate.net
The general synthetic scheme is as follows:
The carboxylic acid intermediate is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or a mixture of dichloromethane and acetonitrile. researchgate.net
To this solution, p-toluenesulfonamide, DMAP, and DCC are added. researchgate.net
The reaction mixture is stirred at ambient temperature for a specified period, allowing the coupling reaction to proceed to completion.
Upon completion, the reaction mixture is worked up to remove by-products, such as dicyclohexylurea (DCU), and the crude product is purified, often using column chromatography, to yield the pure this compound.
The synthesized compound is then thoroughly characterized and its properties are compared with the isolated process impurity, thus providing structural validation. researchgate.net
Development and Validation of Analytical Methodologies for Zafirlukast P Tolyl Isomer Quantification
Chromatographic Method Development for Impurity Separation
The primary challenge in analyzing the Zafirlukast (B1683622) p-Tolyl Isomer lies in its structural similarity to zafirlukast and its other positional isomers, which makes separation difficult. hakon-art.com Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) has emerged as the most widely used and effective technique for this purpose. oup.com, ajptr.com
RP-LC methods are favored for their ability to separate compounds based on hydrophobicity. The development of a stability-indicating method, one that can resolve the API from its impurities and degradation products, is the ultimate goal.
The composition of the mobile phase is a critical factor influencing the resolution of zafirlukast and its p-Tolyl isomer.
pH: The pH of the mobile phase buffer has been identified as the most sensitive parameter for achieving separation between the positional isomers of zafirlukast. nih.gov, researchgate.net In one study, optimal resolution was achieved at a pH of 4.4. oup.com Another development process noted that at acidic pH values below 3.0, co-elution of the meta isomer was observed, whereas a buffer pH of 4.0 provided good resolution. hakon-art.com
Buffer Systems: Various buffer systems have been successfully employed. Volatile buffers like ammonium (B1175870) formate (B1220265) are often chosen because they are compatible with mass spectrometry (LC-MS) analysis. oup.com, researchgate.net A 20 mM ammonium formate buffer adjusted with formic acid has been shown to provide sharper peaks compared to ammonium acetate. oup.com Other methods have utilized a buffer system containing 10 mM potassium dihydrogen orthophosphate combined with an ion-pairing agent like 4 mM 1-decane sulphonic acid sodium salt. hakon-art.com
Organic Modifiers: Acetonitrile (B52724) is the most commonly used organic modifier in the mobile phase for this separation. nih.gov, oup.com While methanol (B129727) has been investigated, its addition to acetonitrile was found to reduce the resolution between the isomers. oup.com Some methods employ a ternary mixture for the organic phase, such as a combination of acetonitrile, methanol, and water. hakon-art.com, ajptr.com
Table 1: Examples of Mobile Phase Compositions for Zafirlukast Isomer Separation
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | pH | Reference |
| 20 mM Ammonium Formate | Acetonitrile | 4.4 | oup.com |
| 10 mM Potassium Dihydrogen Orthophosphate + 5 mM 1-Decane Sulphonic Acid Sodium Salt | Acetonitrile:Methanol:Water (85:10:5 v/v/v) | 4.0 | hakon-art.com |
| 0.01M Potassium Dihydrogen Phosphate + 0.001M Sodium Lauryl Sulphate | Acetonitrile:Methanol:Water (850:100:50 v/v/v) | 3.0 | ajptr.com |
The choice of stationary phase (column) is crucial for providing the necessary selectivity for the separation.
Reverse-Phase Columns: C8 and C18 columns are the most frequently reported stationary phases. A Zorbax SB C8 column (50 mm × 2.1 mm, 1.8 µm) was selected in one high-throughput method for its ability to provide good selectivity and superior peak shapes for the impurities. oup.com, oup.com Other studies have successfully used C18 columns, including Zodiac C18 (250 mm x 4.6 mm, 5µm) and Hypersil Gold C18 (100 mm x 2.1 mm, 1.9 µm), to achieve the desired separation. hakon-art.com, ajptr.com
Chiral Columns: While RP-LC is the standard for impurity profiling, methods using chiral stationary phases, such as the Chiralcel OD-H column, have been developed for the specific separation of positional isomers in normal-phase mode. oup.com, researchgate.net This is typically performed as a specific test separate from the routine quality control analysis. oup.com
Table 2: Stationary Phases Used for Zafirlukast Isomer Analysis
| Stationary Phase | Dimensions | Particle Size | Mode | Reference |
| Zorbax SB C8 | 50 mm × 2.1 mm | 1.8 µm | Reverse-Phase | oup.com |
| Zodiac 100, C18 | 250 mm × 4.6 mm | 5 µm | Reverse-Phase | hakon-art.com |
| Hypersil Gold C18 | 100 mm × 2.1 mm | 1.9 µm | Reverse-Phase | ajptr.com |
| ZORBAX–ODS | 150 × 4.6 mm | 5 µm | Reverse-Phase | researchgate.net |
| Chiralcel OD‐H | Not Specified | Not Specified | Normal-Phase | researchgate.net |
Successful resolution requires the careful optimization of all chromatographic parameters. A well-defined method ensures that zafirlukast and its isomers, including the p-Tolyl isomer, are separated with a resolution of greater than 1.5, which is a common benchmark for baseline separation. oup.com
Table 3: Optimized HPLC Method Parameters for Isomer Separation
| Parameter | Condition | Reference |
| Column | Zorbax SB C8 (50 × 2.1 mm, 1.8 µm) | oup.com |
| Mobile Phase A | 20 mM ammonium formate, pH 4.4 | oup.com |
| Mobile Phase B | Acetonitrile | oup.com |
| Gradient Program | Time/%B: 0/30, 8/75, 10/75, 11/30 | oup.com |
| Flow Rate | 0.3 mL/min | oup.com |
| Column Temperature | 40°C | oup.com |
| Detection Wavelength | 240 nm | oup.com |
| Injection Volume | 5 µL | oup.com |
For routine quality control in a manufacturing environment, high-throughput analysis is essential. Method development has focused on reducing run times without compromising separation quality. This is achieved by using modern HPLC and Ultra-Performance Liquid Chromatography (UPLC) technology, which employs columns with smaller dimensions and sub-2-µm particle sizes. nih.gov, oup.com These approaches, sometimes referred to as rapid resolution liquid chromatography (RRLC), can significantly shorten analysis times to under 15 minutes, facilitating faster batch release and process monitoring. oup.com, ajptr.com
Reverse-Phase Liquid Chromatography (RP-LC) and High-Performance Liquid Chromatography (HPLC)
Selection and Performance of Stationary Phases (e.g., C8, chiral columns)
Analytical Method Validation Pursuant to Regulatory Guidelines
Once a suitable chromatographic method is developed, it must be rigorously validated to ensure its performance is reliable, reproducible, and fit for its intended purpose. Validation is performed in accordance with guidelines from the International Conference on Harmonization (ICH). nih.gov, oup.com, researchgate.net
The validation process assesses several key performance characteristics:
Specificity: This is demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid and base hydrolysis, oxidation, heat, and light. nih.gov, oup.com The method must be able to separate the p-Tolyl isomer and other impurities from any degradation products that are formed, proving it is stability-indicating. nih.gov
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte is confirmed. For the zafirlukast isomers, linearity has been demonstrated with a correlation coefficient (r²) greater than 0.999 across a range from the limit of quantitation to 0.3%. researchgate.net
Accuracy: Accuracy is typically evaluated through recovery studies, where a known amount of the impurity is spiked into a sample matrix. The method should show excellent recovery for the isomers. researchgate.net, ajptr.com
Precision: This evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). researchgate.net, ajptr.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. ajptr.com
Robustness: The method's reliability is tested by making small, deliberate changes to parameters such as mobile phase pH, flow rate, and column temperature. researchgate.net, ajptr.com A robust method remains unaffected by these minor variations, which is critical for its transfer and use in different laboratories and on different instruments. ajptr.com
Table 4: Summary of Validation Parameters for Zafirlukast Impurity Methods
| Validation Parameter | Purpose | Method of Evaluation | Reference |
| Specificity | To ensure separation of the analyte from impurities and degradants. | Forced degradation studies (acid, base, oxidation, heat, light). | nih.gov, oup.com |
| Linearity | To verify a proportional response to concentration. | Analysis of serial dilutions; calculation of correlation coefficient (r²). | researchgate.net |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery studies by spiking the impurity at multiple levels (e.g., 50%, 100%, 150%). | researchgate.net, ajptr.com |
| Precision | To assess the degree of scatter between a series of measurements. | Repeated injections on the same day (repeatability) and on different days/by different analysts (intermediate precision). | researchgate.net, ajptr.com |
| LOQ/LOD | To establish the lowest concentration that can be reliably quantified/detected. | Signal-to-noise ratio or analysis of samples with known low concentrations. | ajptr.com |
| Robustness | To demonstrate reliability with minor variations in method parameters. | Deliberate variation of parameters like pH, flow rate, temperature. | researchgate.net, ajptr.com |
Assessment of Linearity, Accuracy, and Precision
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the Zafirlukast p-Tolyl Isomer, linearity was assessed over a range from the Limit of Quantification (LOQ) to 200% of the specification level. oup.com An excellent correlation was observed, with a correlation coefficient greater than 0.998, indicating a strong linear relationship between the concentration and the analytical response. oup.com
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix and the percentage of the impurity recovered is calculated. For the p-Tolyl isomer, accuracy was evaluated at multiple concentration levels.
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD) for a statistically significant number of samples. The precision of the method for quantifying the this compound was determined at both the level of repeatability (intra-day precision) and intermediate precision (inter-day and inter-laboratory variability).
Table 1: Linearity, Accuracy, and Precision Data for this compound (para-isomer)
| Parameter | Result |
|---|---|
| Linearity Range | LOQ to 200% of specification level oup.com |
| Correlation Coefficient (r²) | > 0.998 oup.com |
| Accuracy (Mean % Recovery) | Data not specifically isolated for p-Tolyl isomer, but method validated for accuracy for all impurities. oup.com |
| Precision (%RSD) | Data not specifically isolated for p-Tolyl isomer, but method validated for precision for all impurities. oup.com |
Evaluation of Specificity and Robustness
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components. The specificity of the developed LC method was demonstrated by its ability to separate the this compound from Zafirlukast and other known impurities. oup.com The resolution between the positional isomers of Zafirlukast is highly dependent on the pH of the mobile phase. oup.com Optimal separation was achieved at a pH of 4.4. oup.com Forced degradation studies, including acid and base hydrolysis, oxidation, and photolytic and thermal stress, were conducted to demonstrate the stability-indicating nature of the method. oup.com
Robustness is the capacity of an analytical method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The robustness of the LC method for Zafirlukast and its impurities was evaluated by intentionally varying parameters such as the pH of the mobile phase, the column temperature, and the flow rate. researchgate.netfda.gov The method was found to be robust within the defined variations. fda.gov
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. oup.com For the this compound, the LOD and LOQ were established based on the signal-to-noise ratio. oup.com The LOD was determined to be the concentration at which the signal-to-noise ratio is approximately 3:1, while the LOQ was established at a signal-to-noise ratio of about 10:1. oup.com The precision at the LOQ level was also assessed to ensure that the method is capable of providing reliable quantitative results at this low concentration. oup.com
Table 2: LOD and LOQ for this compound (para-isomer)
| Parameter | Method | Result |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≈ 3:1 | Specific numerical value not provided in the searched literature. oup.com |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≈ 10:1 | Specific numerical value not provided in the searched literature, but established to be precise and accurate. oup.com |
Impurity Profiling and Control Strategies for Zafirlukast P Tolyl Isomer in Manufacturing
Comprehensive Impurity Profiling in Pharmaceutical Development
Impurity profiling is the systematic identification and quantification of all potential impurities in a drug substance. During the process development of Zafirlukast (B1683622), several impurities have been detected, identified, and characterized using advanced analytical techniques. researchgate.net The p-Tolyl isomer, along with the meta-isomer, is considered a critical impurity pair due to the challenge they present in separation. nih.govoup.com
The primary analytical method for detecting and quantifying these impurities is High-Performance Liquid Chromatography (HPLC), particularly reverse-phase (RP-LC). researchgate.netresearchgate.net These methods are developed to be stability-indicating, meaning they can separate the API from its impurities and any degradants formed under stress conditions like hydrolysis, oxidation, and photolysis. nih.gov The resolution and separation of Zafirlukast from its positional isomers are notably sensitive to the pH of the mobile phase in the chromatographic method. nih.govoup.com For instance, optimal separation has been achieved at a pH of 4.4 using an ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724) as the mobile phase. oup.com
Further characterization of these impurities involves techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights, and spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structural identity. researchgate.net
Table 1: Selected Process-Related Impurities of Zafirlukast
| Impurity Name | Common Designation | Typical Origin |
|---|---|---|
| {3-[2-methoxy-4-(toluene-4-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-acetic acid cyclopentyl ester | Zafirlukast p-Tolyl Isomer / Impurity-4 | Derived from p-toluenesulfonamide (B41071) impurity in the 2-toluenesulfonamide starting material. oup.comresearchgate.netresearchgate.net |
| {3-[2-methoxy-4-(toluene-3-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-acetic acid cyclopentyl ester | Zafirlukast m-Tolyl Isomer / Impurity-3 | Derived from m-toluenesulfonamide impurity in the 2-toluenesulfonamide starting material. oup.comresearchgate.netresearchgate.net |
| 3-methoxy-4-(5-methoxycarbonylamino-1-methyl-1H-indol-3-ylmethyl)-benzoic acid | Impurity 1 / Acid Impurity | Process-related impurity from synthesis intermediates. oup.comresearchgate.net |
| {3-[2-methoxy-4-(toluene-2-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-carbamic acid methyl ester | Impurity 2 / Methyl Carbamate (B1207046) Impurity | Process-related impurity from synthesis intermediates. oup.comresearchgate.net |
Proactive Control Strategies during Zafirlukast Manufacturing Processes
To ensure the final API meets stringent purity requirements, proactive strategies are implemented to control the formation and removal of impurities like the this compound.
The formation of the this compound is directly linked to the purity of the starting materials. researchgate.netresearchgate.net The synthesis of Zafirlukast involves a coupling reaction between a carboxylic acid intermediate and 2-toluenesulfonamide. google.com If the 2-toluenesulfonamide raw material contains its positional isomer, p-toluenesulfonamide, as an impurity, the corresponding this compound will be formed as a side product. researchgate.netresearchgate.net
Therefore, a critical control strategy is the stringent quality control of raw materials. By ensuring a high purity of the 2-toluenesulfonamide starting material and minimizing the content of its meta and para isomers, the formation of the respective Zafirlukast isomers can be significantly reduced. researchgate.netresearchgate.net
Further process optimization involves carefully controlling reaction conditions such as temperature, solvents, and catalysts to ensure high selectivity and minimize side reactions. evitachem.com For example, the choice of condensing agent for the coupling reaction can impact the impurity profile. google.com Utilizing specific agents can prevent the formation of byproducts associated with others, such as dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netgoogle.com
Even with optimized synthesis, trace amounts of impurities may still be present. Consequently, robust purification techniques are essential to achieve the high purity required for an API. Recrystallization is a powerful and widely used method for purifying solid compounds in the pharmaceutical industry. mt.comillinois.edu
The principle of recrystallization involves dissolving the impure solid material in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling. mt.com As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, including the p-tolyl isomer, ideally remain dissolved in the solvent (mother liquor) or have different crystallization kinetics, allowing for their separation. mt.com
For Zafirlukast, recrystallization from solvents such as acetonitrile or ethanol (B145695) has proven effective in significantly increasing purity. google.com Reports indicate that a well-developed final recrystallization process can effectively remove potential impurities, including positional isomers, to levels that meet regulatory specifications. oup.com The selection of the appropriate solvent system is crucial; the desired compound should be highly soluble at high temperatures but sparingly soluble at low temperatures, while the impurities should remain soluble at low temperatures. mt.com
Process Optimization to Minimize Isomer Formation
Utilization of this compound Reference Standards
The use of well-characterized reference standards is fundamental to modern pharmaceutical quality control. evitachem.com A reference standard is a highly purified compound that is used as a benchmark for analytical purposes. This compound is available commercially as a chemical reference standard. lgcstandards.compharmaffiliates.com
These reference standards serve several critical functions in the manufacturing and quality control of Zafirlukast:
Identification: In chromatographic analysis like HPLC, the reference standard is run alongside the test sample of the Zafirlukast API. By comparing the retention time of any peak in the sample to that of the p-tolyl isomer reference standard, the presence of this specific impurity can be confirmed. oup.com
Quantification: By preparing a standard solution of known concentration, the reference standard is used to create a calibration curve. This allows for the precise quantification of the amount of the p-tolyl isomer impurity in the Zafirlukast bulk drug, ensuring it does not exceed the specified limits. nih.gov
Method Validation: Analytical methods must be validated to prove they are reliable for their intended purpose. researchgate.netresearchgate.net Reference standards are essential for validating method characteristics such as specificity, linearity, accuracy, and precision for the quantification of the impurity. researchgate.net
Each reference standard is typically accompanied by a Certificate of Analysis, which provides detailed information about its identity, purity, and characterization data.
Table 2: Chemical Identity of this compound Reference Standard
| Identifier | Value |
|---|---|
| Chemical Name | N-[3-[[2-Methoxy-4-[[[(4-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester |
| CAS Number | 1159195-70-6 pharmaffiliates.comacanthusresearch.com |
| Molecular Formula | C31H33N3O6S pharmaffiliates.comacanthusresearch.com |
| Molecular Weight | 575.68 g/mol pharmaffiliates.comscbt.com |
| Category | Drug Impurities Reference Standard evitachem.comacanthusresearch.com |
Regulatory Framework and Quality Assurance Aspects Concerning Pharmaceutical Impurities
Adherence to International Conference on Harmonisation (ICH) Guidelines
The International Conference on Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities globally. biotech-spain.com These guidelines provide a framework for the control of impurities, ensuring a harmonized approach to drug approval and product quality. biotech-spain.com
ICH Q3A (Impurities in New Drug Substances)
The ICH Q3A(R2) guideline specifically addresses impurities in new drug substances, which are active pharmaceutical ingredients (APIs). biotech-spain.compremier-research.comijdra.com This guideline is applicable from the point of marketing approval and provides thresholds for reporting, identifying, and qualifying impurities that may arise during the manufacturing process or storage of the API. premier-research.comich.org For Zafirlukast (B1683622), this means that any impurity, including the p-Tolyl isomer, must be evaluated according to these principles. jpionline.org The guideline outlines the need to summarize actual and potential impurities, including those arising from synthesis, purification, and storage. ich.org
Organic impurities, such as the Zafirlukast p-Tolyl isomer, can originate from starting materials, by-products, intermediates, or degradation products. jpionline.org The ICH Q3A(R2) guideline mandates that impurities present above a certain threshold require structural characterization. europa.eu
Reporting, Identification, and Qualification Thresholds for Impurities
ICH guidelines establish a tiered approach to impurity control based on reporting, identification, and qualification thresholds. premier-research.compharmagrowthhub.com These thresholds are linked to the maximum daily dose (MDD) of the drug. pharmagrowthhub.com
Reporting Threshold : The level at or above which an impurity must be reported in the documentation for a new drug substance. pharmagrowthhub.com
Identification Threshold : The level at or above which an impurity's structure must be determined. pharmagrowthhub.comresearchgate.net
Qualification Threshold : The level at or above which an impurity must be justified from a safety perspective. premier-research.comich.org Qualification involves acquiring and evaluating data to establish the biological safety of an individual impurity. ich.org
Table 1: ICH Q3A/Q3B Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data sourced from ICH Q3A(R2) and Q3B(R2) guidelines. Note that specific thresholds for drug products can vary and are detailed in the ICH Q3B(R2) guidance. pmda.go.jp
Pharmacopoeial Standards and Their Relevance to Zafirlukast Related Impurities
Table 2: Illustrative Pharmacopoeial Approach to Impurity Control
| Impurity Type | Typical Limit (as a percentage of the API) | Description |
|---|---|---|
| Specified Identified Impurity | Individually defined limit | An impurity that is individually listed and limited in the pharmacopoeial monograph. |
| Specified Unidentified Impurity | Individually defined limit | An impurity that is controlled by a specific analytical procedure but whose structure is unknown. |
| Unspecified Impurity | General limit (e.g., not more than 0.10%) | Any impurity that is not individually listed in the monograph. |
| Total Impurities | Overall limit for all impurities | The sum of all individual impurities. |
Role of Impurity Data in Regulatory Submissions and Drug Substance Quality Control
The data package submitted to regulatory authorities for a new drug application must contain a comprehensive discussion of the impurities present in the drug substance and drug product. ijdra.comresearchgate.net This includes the identification, characterization, and justification for the proposed acceptance criteria for each impurity. europa.eu For Zafirlukast, this would necessitate detailed information on the p-Tolyl isomer, including its origin, structure, and the analytical methods used for its detection and quantification.
A robust quality control strategy for the drug substance is essential to ensure that impurities like the p-Tolyl isomer are consistently maintained at or below their qualified levels. weblivelink.com This involves validated analytical procedures and established specifications. fda.gov The impurity profile of each batch of the drug substance must be compared to the profile of the batches used in safety and clinical studies to ensure consistency. europa.eu Any new impurity or an impurity exceeding the established qualification threshold would require further evaluation to ensure it does not pose a risk to patient safety. premier-research.comfda.gov
Q & A
Q. What steps ensure reproducibility in studies involving Zafirlukast isomers?
- Methodology : Document synthetic procedures (e.g., solvent ratios, catalysts) and analytical conditions (e.g., column type, detection wavelengths) in supplemental data. Use open-source tools like PubChem or ChEMBL for metadata sharing. Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Methodological Pitfalls & Solutions
Q. Why might linear vs. branched isomer distinctions impact Zafirlukast’s pharmacological profiling?
- Methodology : Branched isomers may exhibit altered metabolic stability or receptor binding due to steric effects. Use chiral chromatography or nuclear Overhauser effect (NOE) NMR to resolve structural differences. Compare pharmacokinetic parameters (e.g., half-life, AUC) between isomers in preclinical models .
Q. How can researchers mitigate toxicity concerns when repurposing Zafirlukast for non-asthma indications?
- Methodology : Perform high-content screening (HCS) to identify safe dosage thresholds in primary cell lines. Use structure-activity relationship (SAR) studies to modify the p-Tolyl moiety while retaining target affinity. In vivo, employ toxicity biomarkers (e.g., ALT/AST for hepatotoxicity) in chronic dosing studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
